4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known to have various biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical properties and spectroanalytical data, including NMR and IR .Scientific Research Applications
4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine: A Comprehensive Analysis of Scientific Research Applications
Drug Development: This compound’s unique structure makes it a candidate for the synthesis of pharmaceuticals. Its potential applications in drug development could include the creation of novel therapeutic agents targeting various diseases.
Catalysis: In the field of catalysis, this compound could be used to facilitate chemical reactions, potentially leading to more efficient industrial processes.
Materials Science: The structural properties of 4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine may allow for its use in the development of new materials with specific desired characteristics.
Analytical Chemistry: Due to its distinct chemical properties, this compound might be utilized as a standard or reagent in analytical chemistry techniques.
Biological Studies: Researchers could employ this compound in biological studies to understand cellular processes or as a building block for more complex biological molecules.
Chemical Synthesis: This compound can serve as an intermediate in the synthesis of a wide range of chemical products, showcasing its versatility in chemical manufacturing.
Safety and Hazards
properties
IUPAC Name |
4-(4-bromophenyl)-1-methylimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(13-10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKKAVTMGSUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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